molecular formula C9H20O2 B14676615 1,3-Heptanediol, 2-ethyl- CAS No. 39775-59-2

1,3-Heptanediol, 2-ethyl-

Cat. No.: B14676615
CAS No.: 39775-59-2
M. Wt: 160.25 g/mol
InChI Key: BPOSPHPRYDVTFU-UHFFFAOYSA-N
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Description

1,3-Heptanediol, 2-ethyl-: is an organic compound with the molecular formula C8H18O2 . It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is also known by other names such as 2-Ethyl-1,3-hexanediol and Ethohexadiol . It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Heptanediol, 2-ethyl- can be synthesized through several methods. One common method involves the hydroformylation of 2-ethyl-1-hexene followed by hydrogenation . The hydroformylation process adds a formyl group to the double bond of 2-ethyl-1-hexene, resulting in the formation of an aldehyde. This aldehyde is then hydrogenated to produce 1,3-Heptanediol, 2-ethyl-.

Industrial Production Methods

In industrial settings, the production of 1,3-Heptanediol, 2-ethyl- often involves the use of catalysts to enhance the efficiency of the reactions. The process typically includes the use of rhodium-based catalysts for hydroformylation and nickel-based catalysts for hydrogenation. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Heptanediol, 2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Halogenating agents like and are commonly used.

Major Products Formed

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of or similar halogenated compounds.

Scientific Research Applications

1,3-Heptanediol, 2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Heptanediol, 2-ethyl- involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity . In biological systems, the compound can interact with enzymes and receptors , affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Hexanediol: Similar structure but lacks the ethyl group.

    2-Ethyl-1,3-hexanediol: Another name for 1,3-Heptanediol, 2-ethyl-.

    1,3-Octanediol: Has an additional carbon atom compared to 1,3-Heptanediol, 2-ethyl-.

Uniqueness

1,3-Heptanediol, 2-ethyl- is unique due to the presence of the ethyl group at the second carbon atom, which influences its chemical reactivity and physical properties . This structural feature makes it more suitable for specific applications, such as in the production of plasticizers and cosmetic formulations .

Properties

CAS No.

39775-59-2

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-ethylheptane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-3-5-6-9(11)8(4-2)7-10/h8-11H,3-7H2,1-2H3

InChI Key

BPOSPHPRYDVTFU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CC)CO)O

Origin of Product

United States

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